molecular formula C11H15BrN2O2 B12277840 tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate

tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate

Cat. No.: B12277840
M. Wt: 287.15 g/mol
InChI Key: SQLOHJSQVMWLGF-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butyl carbamate group at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(5-bromo-4-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-7-8(12)5-13-6-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)

InChI Key

SQLOHJSQVMWLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Protein Kinase Inhibitors
One of the primary applications of tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate is in the synthesis of protein kinase inhibitors. These inhibitors are crucial for the treatment of various cancers and other diseases characterized by dysregulated kinase activity. The compound serves as an important intermediate in the synthesis of more complex inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) .

Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of bioactive molecules that exhibit anti-inflammatory and neuroprotective properties. For instance, derivatives of pyridine-based carbamates have shown potential in modulating pathways involved in neurodegenerative diseases by inhibiting amyloid-beta aggregation . This suggests that compounds like this compound could play a role in developing treatments for Alzheimer's disease.

Synthetic Methodologies

Stereoselective Synthesis
The compound is notable for its involvement in stereoselective synthetic routes that enhance the efficiency and yield of target compounds. The development of new synthetic methodologies that incorporate this compound can lead to fewer side products and improved scalability for commercial production . This aspect is particularly important for pharmaceutical applications where purity and yield are critical.

In Vitro and In Vivo Evaluations
Research indicates that compounds derived from this compound exhibit moderate protective effects against cellular stress induced by amyloid-beta peptide . In vitro studies have demonstrated its ability to reduce oxidative stress markers, which are implicated in neurodegenerative processes. Further investigations into its efficacy in vivo are essential to establish its therapeutic potential.

Case Studies

Study Objective Findings
Study on NeuroprotectionEvaluate protective effects against amyloid-beta-induced toxicityDemonstrated moderate protective effects on astrocytes; reduced TNF-alpha levels
Synthesis MethodologyDevelop efficient synthetic routes for protein kinase inhibitorsHighlighted improved yields and reduced side products using tert-butyl carbamate derivatives

Comparison with Similar Compounds

tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate is a chemical compound known for its potential biological activities, particularly as a protein kinase inhibitor . This compound's structure, featuring a brominated pyridine ring and a carbamate functional group, contributes to its unique pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}BrN2_2O2_2, with a molecular weight of approximately 287.15 g/mol. The presence of the bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring enhances its chemical reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific protein kinases involved in cellular signaling pathways. Protein kinases are critical for regulating various cellular processes, including growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt aberrant signaling pathways often implicated in cancer progression.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound selectively binds to and inhibits specific kinases, potentially leading to reduced cell proliferation in cancer cells.
  • Modulation of Signaling Pathways : By interfering with kinase activity, it may alter downstream signaling pathways that are crucial for tumor growth and survival.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

  • Anticancer Activity :
    • The compound has been studied for its potential to inhibit tumor growth in various cancer models. For instance, it demonstrated effective inhibition of specific cancer cell lines through its action on protein kinases involved in cell cycle regulation.
    • A case study indicated that treatment with this compound resulted in significant tumor reduction in xenograft mouse models .
  • Antimicrobial Properties :
    • Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.
  • Inhibition Studies :
    • Interaction studies have shown that this compound has high binding affinity for certain protein targets, making it a valuable candidate for drug development aimed at diseases related to dysregulated kinase activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity ScoreUnique Features
tert-Butyl (4-bromopyridin-2-yl)carbamate207799-10-80.86Bromine at 4-position; different biological activity
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate226085-17-20.82Contains a pyrrolo structure; distinct pharmacology
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate1207175-73-20.82Hydroxy group introduces different reactivity

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

  • Xenograft Studies : In one study involving H1975 and PC9 cell lines implanted in mice, administration of the compound led to significant tumor size reduction without noticeable toxicity, indicating its potential as a therapeutic agent .
  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in decreased viability of various cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .

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